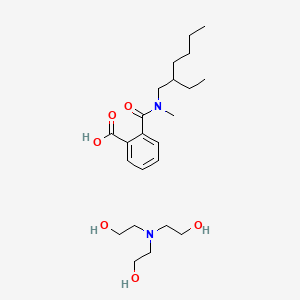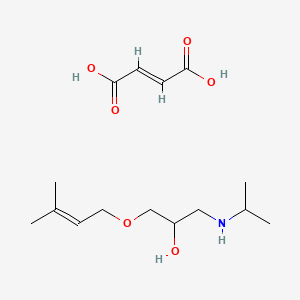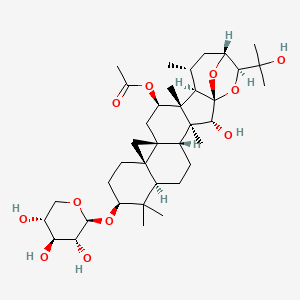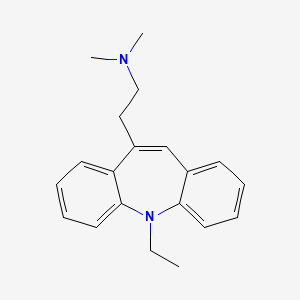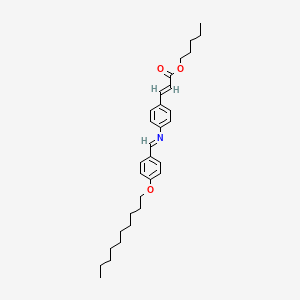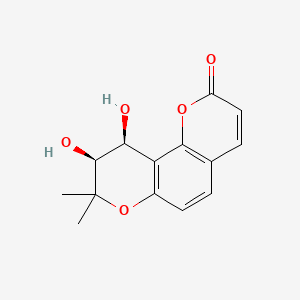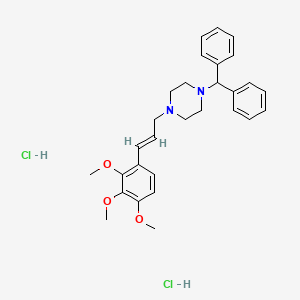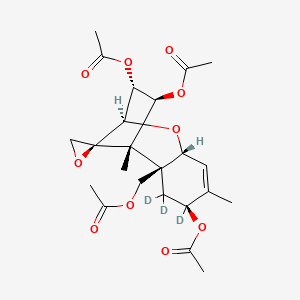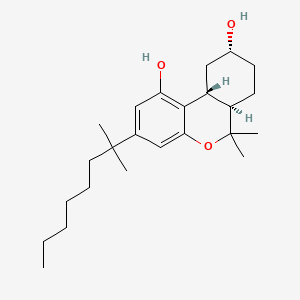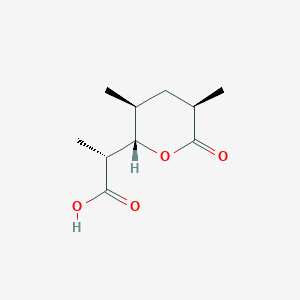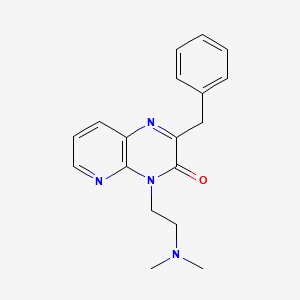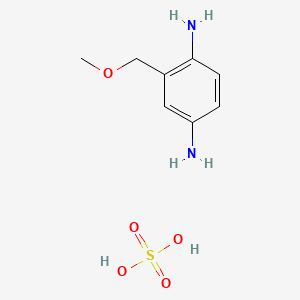
2-Methoxymethyl-p-phenylenediamine sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxymethyl-p-phenylenediamine sulfate is a synthetic organic compound primarily used in the cosmetic industry, particularly in hair dye formulations. It is known for its excellent hair coloring performance and significantly lower skin-sensitizing properties compared to other similar compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxymethyl-p-phenylenediamine sulfate involves the introduction of a methoxymethyl group into the p-phenylenediamine structure. This is typically achieved through a series of chemical reactions, including methylation and sulfonation. The reaction conditions often involve the use of methanol as a solvent and a catalyst to facilitate the methylation process .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reaction time to optimize the production efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxymethyl-p-phenylenediamine sulfate undergoes various chemical reactions, including:
Oxidation: This reaction is essential in hair dye formulations, where the compound reacts with oxidizing agents like hydrogen peroxide to form the desired color.
Substitution: The methoxymethyl group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide is commonly used in hair dye formulations.
Solvents: Methanol and water are frequently used as solvents in the reactions involving this compound
Major Products Formed
The primary products formed from the reactions of this compound are various colored compounds used in hair dyes. These products result from the oxidation and subsequent coupling reactions with other dye precursors .
Wissenschaftliche Forschungsanwendungen
2-Methoxymethyl-p-phenylenediamine sulfate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound’s low skin-sensitizing properties make it a subject of study in dermatological research.
Medicine: Research is ongoing to explore its potential use in medical diagnostics and treatments.
Industry: Apart from its use in cosmetics, it is also used in the development of dyes for textiles and other materials .
Wirkmechanismus
The mechanism of action of 2-Methoxymethyl-p-phenylenediamine sulfate in hair dye formulations involves its oxidation to form reactive intermediates. These intermediates then couple with other dye precursors to form the final colored compounds. The methoxymethyl group helps in stabilizing the intermediates, leading to more vibrant and long-lasting colors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
p-Phenylenediamine (PPD): A widely used hair dye precursor but with higher skin-sensitizing properties.
p-Toluylenediamine (PTD): Another hair dye precursor with similar properties but less effective in color formation compared to 2-Methoxymethyl-p-phenylenediamine sulfate
Uniqueness
This compound stands out due to its lower skin-sensitizing properties and superior hair coloring performance.
Eigenschaften
CAS-Nummer |
337906-37-3 |
|---|---|
Molekularformel |
C8H14N2O5S |
Molekulargewicht |
250.27 g/mol |
IUPAC-Name |
2-(methoxymethyl)benzene-1,4-diamine;sulfuric acid |
InChI |
InChI=1S/C8H12N2O.H2O4S/c1-11-5-6-4-7(9)2-3-8(6)10;1-5(2,3)4/h2-4H,5,9-10H2,1H3;(H2,1,2,3,4) |
InChI-Schlüssel |
YLQBIFHCMGEXTP-UHFFFAOYSA-N |
Kanonische SMILES |
COCC1=C(C=CC(=C1)N)N.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-[4-[[4-[3-(tert-butylsulfamoyl)anilino]-5-methylpyrimidin-2-yl]amino]phenoxy]ethylamino]butanoic acid](/img/structure/B12778598.png)
